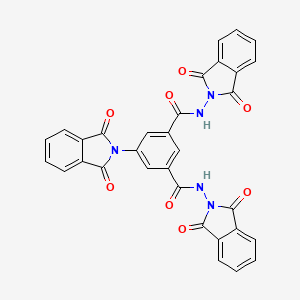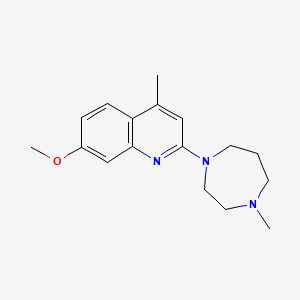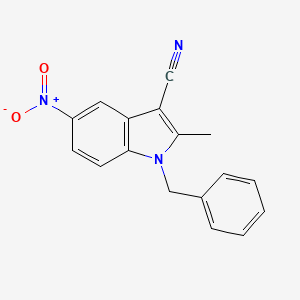![molecular formula C18H22N4O3 B5104360 (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol](/img/structure/B5104360.png)
(3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol, also known as MPMP, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. This compound is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
(3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol is a potent inhibitor of PKC, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and cytokines, and its activation leads to the phosphorylation of various downstream targets. (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol inhibits PKC by binding to its catalytic domain, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol has been shown to have other biochemical and physiological effects. (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol has been shown to inhibit platelet aggregation, making it a potential candidate for the treatment of thrombotic disorders. (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol has also been shown to inhibit the release of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol is its potent inhibition of PKC, making it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol is its potential off-target effects, as PKC is involved in various cellular processes. Therefore, it is important to use appropriate controls and to validate the results obtained with (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol.
Future Directions
There are several future directions for the study of (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol. One direction is the development of more potent and selective PKC inhibitors, which would allow for more precise targeting of PKC in various cellular processes. Another direction is the development of combination therapies, using (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol in combination with other chemotherapy drugs, to enhance their effectiveness. Finally, the study of the potential off-target effects of (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol and the development of appropriate controls and validation methods will be important for the accurate interpretation of the results obtained with this compound.
Synthesis Methods
The synthesis of (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol is a complex and multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-methoxybenzoyl chloride, which is then reacted with (S)-(-)-3-pyrrolidinol to form the intermediate (S)-(-)-4-methoxybenzoyl-3-pyrrolidinol. This intermediate is then reacted with methyl(2-pyrazinylmethyl)amine hydrochloride to form the final product, (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol.
Scientific Research Applications
(3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol has been extensively studied for its potential use in scientific research applications, particularly in the field of cancer research. PKC is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects. (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, (3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
properties
IUPAC Name |
[(3S,4S)-3-hydroxy-4-[methyl(pyrazin-2-ylmethyl)amino]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-21(10-14-9-19-7-8-20-14)16-11-22(12-17(16)23)18(24)13-3-5-15(25-2)6-4-13/h3-9,16-17,23H,10-12H2,1-2H3/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWZEYYMBQLSBJ-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C2CN(CC2O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=NC=CN=C1)[C@H]2CN(C[C@@H]2O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]benzoyl}amino)benzoate](/img/structure/B5104292.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104304.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5104312.png)
![5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5104320.png)




![2-(2-furyl)-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-oxoacetamide](/img/structure/B5104343.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide](/img/structure/B5104344.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5104356.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5104371.png)
